Icariin-II;Icariside-II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

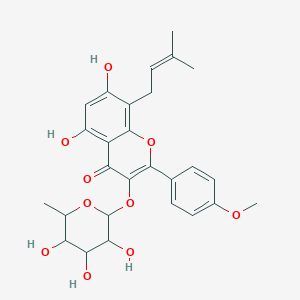

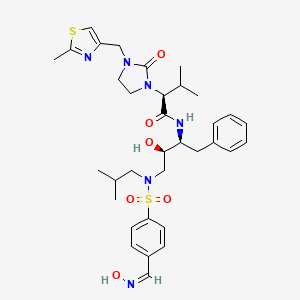

Baohuoside I is a biologically active flavonoid compound derived from the Epimedium species, particularly Epimedium grandiflorum and Epimedium brevicornum . Traditionally used in Chinese medicine, Baohuoside I has been recognized for its therapeutic properties, including anti-inflammatory, anti-tumor, and anti-osteoporotic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Baohuoside I can be synthesized through the hydrolysis of icariin, another flavonoid found in Epimedium species. The hydrolysis process involves the use of fungal α-l-rhamnosidase, which selectively removes the terminal rhamnose from icariin to produce Baohuoside I . This enzymatic reaction is typically carried out at a controlled temperature of 45°C to ensure optimal conversion rates .

Industrial Production Methods

Industrial production of Baohuoside I often involves the extraction of Epimedium Folium flavonoids followed by biotransformation using recombinant enzymes. The high-level expression of α-l-rhamnosidase in microbial systems like Komagataella phaffii GS115 has been employed to achieve efficient production of Baohuoside I . This method not only enhances the yield but also ensures the purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Baohuoside I undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of Baohuoside I can be catalyzed by enzymes such as β-glucosidase and β-xylosidase . Oxidation reactions involving Baohuoside I typically result in the formation of reactive oxygen species, which play a role in its anti-tumor activity .

Common Reagents and Conditions

Common reagents used in the reactions involving Baohuoside I include fungal α-l-rhamnosidase for hydrolysis and various oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the compound.

Major Products Formed

The major products formed from the reactions involving Baohuoside I include its hydrolyzed forms, such as icaritin, and oxidized derivatives that exhibit enhanced biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Baohuoside I is used as a precursor in the synthesis of other bioactive flavonoids.

Biology: It has been shown to inhibit the proliferation of cancer cells, including pancreatic and breast cancer cells, by inducing apoptosis through various signaling pathways

Medicine: Baohuoside I exhibits anti-osteoporotic effects by inhibiting osteoclastogenesis and protecting against bone loss.

Mecanismo De Acción

Baohuoside I exerts its effects through multiple molecular targets and pathways:

Anti-Cancer Activity: It inhibits the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and downstream MAPK and PI3K-Akt signaling pathways, leading to the induction of apoptosis in cancer cells.

Anti-Osteoporotic Effects: Baohuoside I inhibits osteoclast differentiation by modulating the MAPK and NF-kB pathways, reducing the expression of osteoclastic-related genes.

Neuroprotective Effects: The compound provides neuroprotection by inhibiting the activation of the NF-κB signal and NLRP3/ASC/Caspase-1 pathway.

Comparación Con Compuestos Similares

Baohuoside I shares structural similarities with other flavonoids derived from Epimedium species, such as icariin, icaritin, and epimedin C . Baohuoside I is unique in its potent anti-osteoporotic and anti-cancer activities . Unlike icariin, which has limited bioavailability, Baohuoside I exhibits better absorption and stability, making it a more effective therapeutic agent .

List of Similar Compounds

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYNFJANBHLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)

![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)

![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)

![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)

![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)

![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)

![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)